molecular formula C19H23N7O B2488704 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920388-99-4

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2488704
CAS No.: 920388-99-4
M. Wt: 365.441
InChI Key: SECZYQOCBXRZFN-UHFFFAOYSA-N
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Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic compound characterized by its intricate molecular structure

Biochemical Analysis

Biochemical Properties

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, including kinases and receptors, which are crucial for cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the triazolopyrimidine moiety in this compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation. The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and efflux transporters, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . The threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

  • Biology: It has shown potential as a biological probe for studying enzyme activities and cellular processes.

  • Medicine: The compound's derivatives are being investigated for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Industry: Its unique chemical properties make it useful in the design of advanced materials and catalysts.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are also investigated for their biological activities.

  • Triazolopyrimidines: Other triazolopyrimidines with different substituents are used in various research applications.

Uniqueness: 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one stands out due to its specific structural features and the presence of the benzyl group, which can influence its binding affinity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and interactions with biological targets continue to drive research and development efforts.

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a derivative of triazolo-pyrimidine, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a triazolo-pyrimidine ring. The molecular formula is C15H20N6C_{15}H_{20}N_6 with a molecular weight of approximately 284.36 g/mol. Its unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

A notable study demonstrated that related triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development in cancer therapy .

CompoundCell LineIC50 (μM)
Triazole AMCF-76.2
Triazole BHCT-11627.3

Antihypertensive Effects

In vivo studies have shown that certain triazolo derivatives possess antihypertensive properties. For example, compounds structurally related to our compound were tested in spontaneously hypertensive rats (SHR) and demonstrated significant reductions in blood pressure compared to control groups .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the triazole ring plays a crucial role in modulating biological pathways involved in cell proliferation and apoptosis.

Interaction with Enzymes

Triazole compounds often interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to the induction of apoptosis in cancer cells and modulation of vascular tone in hypertensive models .

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:

  • Case Study 1 : A series of synthesized triazolo-pyrimidines were evaluated for their anticancer properties against MCF-7 cells. Results indicated that modifications on the benzyl group significantly enhanced cytotoxicity.
  • Case Study 2 : In another study focusing on antihypertensive activity, a derivative similar to our compound was administered to SHR and showed a statistically significant decrease in systolic blood pressure after two weeks of treatment.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-6-16(27)24-9-11-25(12-10-24)18-17-19(21-14-20-18)26(23-22-17)13-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECZYQOCBXRZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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